Product packaging for 3-Acetamido-3-methylbutanoic acid(Cat. No.:)

3-Acetamido-3-methylbutanoic acid

Cat. No.: B7798934
M. Wt: 159.18 g/mol
InChI Key: WYOMFNVGVILWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamido-3-methylbutanoic acid is a chemically modified derivative of the branched-chain amino acid valine (2-amino-3-methylbutanoic acid), designed for advanced research applications. This compound features an acetamido group, a modification that can enhance its cellular permeability and stability, making it a valuable intermediate in organic synthesis and biochemical research. Its core structure is based on the 3-methylbutanoic acid skeleton, a motif prevalent in bioactive molecules and flavor compounds . Researchers can utilize this chemical to study branched-chain amino acid metabolism and its role in various biological systems. It may serve as a key precursor in the synthesis of more complex molecules, including pharmaceuticals, peptide mimetics, and specialized chemicals. Furthermore, derivatives of 3-methylbutanoic acid are known to be intermediates in the biosynthesis of various flavor and aroma compounds, such as 3-methylbutanal and 3-methylbutanol, suggesting potential applications for this acetamido derivative in related metabolic pathway studies . The compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B7798934 3-Acetamido-3-methylbutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(9)8-7(2,3)4-6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMFNVGVILWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Stereochemical Considerations

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopic techniques are fundamental tools for delineating the structural features of organic molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been particularly instrumental in the characterization of 3-acetamido-3-methylbutanoic acid and its analogues.

Nuclear Magnetic Resonance (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), within a molecule. For derivatives of this compound, such as N-benzoyl-DL-valine, ¹H NMR spectra reveal distinct signals corresponding to the different types of protons present. chemicalbook.com For instance, the chemical shifts and coupling constants of protons in the isopropyl group, the α-proton, and the aromatic ring of the benzoyl group can be precisely assigned. chemicalbook.com

Similarly, ¹³C NMR spectroscopy complements the data from ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com Predicted ¹³C NMR data for related compounds like methyl 3-methylbutanoate also shows distinct peaks for the carbonyl carbon, the methoxy (B1213986) carbon, and the carbons of the isobutyl group. np-mrd.org The analysis of these spectra is crucial for confirming the successful synthesis of the target compound and for identifying any impurities.

Table 1: Representative Predicted ¹H NMR Spectral Data for a Related Compound (Methyl 3-methylbutanoate in D₂O)

Chemical Shift (ppm)MultiplicityAssignment
3.68sO-CH₃
2.25t-CH₂-
2.15m-CH-
0.94d(CH₃)₂
Data based on predicted spectra for a structurally related compound. np-mrd.org

Mass Spectrometry for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns. For carboxylic acids like 3-methylbutanoic acid, a common fragmentation involves the loss of a water molecule from the molecular ion. researchgate.net Another characteristic fragmentation is the McLafferty rearrangement, which is often observed in the mass spectra of carboxylic acids and results in a prominent peak. docbrown.info

In the study of derivatives, such as the trimethylsilyl (B98337) (TMS) derivative of 3-methylbutanoic acid, mass spectrometry helps to confirm the structure by identifying the molecular ion peak and characteristic fragment ions. nist.gov For instance, the mass spectrum of the TMS derivative of 3-methylbutanoic acid would show a molecular ion corresponding to the addition of the TMS group. nist.gov High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. docbrown.info

Table 2: Key Mass Spectrometry Fragmentation Data for Butanoic Acid

m/zInterpretation
88[M]⁺ (Molecular ion)
73[M - CH₃]⁺
60McLafferty rearrangement product
45[COOH]⁺
Data based on a structurally related compound. docbrown.info

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to derivatives of this compound to provide unambiguous structural proof and detailed insights into their solid-state conformation and intermolecular interactions.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal structure of 2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid, a derivative, reveals a complex network of hydrogen bonds. researchgate.net In the solid state, O—H···O and N—H···O hydrogen bonds are observed, which link the molecules into a three-dimensional network. researchgate.net Specifically, the carboxylic acid group participates in hydrogen bonding, as does the sulfonamide group. researchgate.net These interactions play a crucial role in stabilizing the crystal lattice. The study also noted a short intramolecular C—H···O contact. researchgate.net The benzene (B151609) ring and the acetamide (B32628) group in this derivative are nearly coplanar. researchgate.net

Chirality and Stereoisomeric Forms of the Compound and its Derivatives

Chirality is a key stereochemical feature of many organic molecules, including derivatives of this compound. The presence of a stereocenter, typically a carbon atom bonded to four different groups, gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms.

For instance, 2-methylbutanoic acid, a structurally related compound, is chiral because the carbon at the 2-position is bonded to a hydrogen, a methyl group, a carboxyl group, and an ethyl group. vedantu.com In contrast, 3-methylbutanoic acid is not chiral as no carbon atom is bonded to four different groups. vedantu.com

The synthesis of enantiopure compounds, which consist of a single enantiomer, is often a significant challenge in organic chemistry. For derivatives of this compound that are chiral, such as (2S,3S)-2-acetamido-3-methylpentanoic acid, controlling the stereochemistry during synthesis is critical. medchemexpress.com The biological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even have undesirable effects. The development of stereoselective synthetic routes, such as those employing chiral starting materials or catalysts, is therefore of paramount importance. researchgate.net

Synthesis and Characterization of Advanced Derivatives and Analogues

N-Acylated and Other Amino Acid Conjugates

N-acylation represents a fundamental strategy to create amide-bond conjugates of the parent amino acid, thereby introducing diverse chemical moieties. This approach can yield derivatives with significantly altered physicochemical properties.

While the direct N-indolylacetylation of 3-Acetamido-3-methylbutanoic acid is not prominently detailed in the reviewed literature, general synthetic routes for the N-acylation of related compounds, such as aminoindoles, provide a viable blueprint. A plausible synthesis would involve the reaction of the parent amine, 3-amino-3-methylbutanoic acid, with an activated form of indole-3-acetic acid, such as its acid chloride or an ester, followed by N-acetylation of the primary amine to yield the final product. A general procedure for a related N-acetylation involves heating the precursor amine with a mixture of hydrazine (B178648) hydrate (B1144303) and acetic acid in a microwave reactor. nih.gov This type of conjugation links the sterically significant indole (B1671886) group to the amino acid backbone, creating a complex molecular architecture.

The synthesis of advanced derivatives of this compound often necessitates the use of protected intermediates to ensure selective chemical transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acid chemistry due to its stability under various conditions and its straightforward removal with mild acids. spectrumchemical.com

In this context, the key intermediate is not a derivative of the final acetamido compound but rather of its precursor, 3-amino-3-methylbutanoic acid. The compound 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid is a critical building block. nih.gov This intermediate allows for modifications at the carboxylic acid terminus without interference from the nucleophilic amino group. Once the desired modifications are complete, the Boc group can be removed, and the exposed amine can be acetylated to yield the final target derivative. The use of Boc-protected amino acids is a cornerstone of solid-phase peptide synthesis and other complex organic syntheses. spectrumchemical.comgoogle.com

PropertyValueSource
IUPAC Name 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid nih.gov
Molecular Formula C₁₀H₁₉NO₄ nih.gov
Molecular Weight 217.26 g/mol nih.gov
CAS Number 129765-95-3 nih.gov

Sulfur-Containing Derivatives

The introduction of sulfur-containing functional groups into the this compound scaffold can lead to derivatives with unique reactivity and biological potential, such as nitric oxide-releasing capabilities.

S-Nitrosomercapto derivatives, also known as S-nitrosothiols (RSNOs), are compounds characterized by a nitroso group attached to a sulfur atom. wikipedia.org These molecules are of significant interest as they can act as donors of nitric oxide (NO), a key signaling molecule in various physiological processes. wikipedia.org

The synthesis of an S-nitrosomercapto derivative of this compound would first require the preparation of its corresponding thiol (sulfanyl) analogue. This thiol precursor could then be converted to the S-nitrosothiol via electrophilic nitrosation. A common method involves the reaction of the thiol (RSH) with nitrous acid (HONO), which can be generated in situ from sodium nitrite (B80452) and an acid. wikipedia.orgresearchgate.net

RSH + HONO → RSNO + H₂O

The resulting S-nitrosothiols are often thermally and photochemically unstable. wikipedia.org Their decomposition leads to the release of nitric oxide and the formation of a corresponding disulfide (RSSR). wikipedia.org This decomposition and subsequent NO release can be catalyzed by the presence of Cu(I) ions, which can be generated in situ by the reduction of Cu(II) by excess thiolate ions. rsc.org This controlled release of NO is a key feature of these derivatives. rsc.orgrsc.org

The synthesis of thiol (-SH) derivatives of amino acids can be approached through several general methodologies, as direct synthesis for a 3-acetamido-3-methylbutanethiol was not found in the surveyed literature. One established route involves using commercially available β-hydroxyl amino acids as starting materials. nih.gov A more general approach, applicable to proteogenic amino acids, could be adapted. For instance, a photoredox-catalyzed asymmetric Giese reaction has been developed for the diastereoselective preparation of β-thiolated amino acids using a chiral auxiliary. nih.gov Another strategy involves the direct thiolation of a protected amino acid. nih.gov These methods provide pathways to synthesize the necessary thiol precursors for creating S-nitrosomercapto derivatives or other sulfur-containing analogues.

Sulfonamide Analogues: Synthesis and Crystalline Architectures

Sulfonamide analogues are characterized by the replacement of the carboxylic acid or another functional group with a sulfonamide moiety (-SO₂NH-). These derivatives are of significant interest in medicinal chemistry.

The synthesis of sulfonamide analogues of this compound would typically start from its parent amine, 3-amino-3-methylbutanoic acid. The standard and most common method for forming a sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. nih.govijarsct.co.in This reaction results in a stable sulfonamide linkage. Amino acids are considered excellent precursors for sulfonamide synthesis due to their structural diversity and biological relevance. nih.gov

The characterization of these analogues extends beyond spectroscopic confirmation to include the study of their solid-state structures. The determination of crystalline architectures is primarily achieved through single-crystal X-ray diffraction. ucl.ac.uk Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For example, in the crystal structures of metal complexes of other sulfonamide ligands, X-ray analysis has revealed detailed coordination environments, including octahedral geometries and the formation of stable five-membered rings with metal cations. ucl.ac.uk This level of structural analysis is crucial for understanding the molecule's three-dimensional shape and potential interactions with biological targets.

Schiff Base Complexes and Metal Chelates

Schiff bases are compounds containing an imine or azomethine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or a ketone. rroij.comwikipedia.org Amino acids are common starting materials for the synthesis of Schiff bases, which can then act as versatile ligands for the formation of metal complexes. rroij.comresearchgate.net

Synthesis of Schiff Bases from β-Amino Acids

The synthesis of a Schiff base from a β-amino acid, such as the hypothetical reaction involving this compound, would generally involve the reaction of its amino group with an aldehyde or ketone. rroij.comprimescholars.com However, in this compound, the primary amine is protected as an acetamido group. Direct formation of a Schiff base at this position would require prior deacetylation to reveal the free amine.

Alternatively, Schiff base formation could be envisioned if the carboxylic acid moiety were modified to contain a primary amine. More commonly, amino acid-derived Schiff bases are prepared from α- or β-amino acids where the amino group is free. For instance, Schiff bases have been synthesized from the condensation of salicylaldehyde (B1680747) with amino acids like glycine (B1666218) and D-alanine. rroij.com The reaction is often carried out in the presence of a base like sodium hydroxide, which facilitates the condensation. rroij.com

Formation of Metal Chelates

Once formed, Schiff base ligands derived from amino acids can coordinate with a variety of metal ions to form stable metal chelates. primescholars.comresearchgate.net These ligands are often multidentate, meaning they can bind to the metal ion through multiple donor atoms. wikipedia.org In the case of a Schiff base derived from a deacetylated 3-amino-3-methylbutanoic acid, the potential donor sites for metal chelation would include the imine nitrogen, the carboxylate oxygen, and potentially the carbonyl oxygen of the amide group if the acetamido functionality were retained. primescholars.com The presence of multiple donor atoms enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. acs.org

The synthesis of metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Fe(II)) in a suitable solvent. primescholars.comresearchgate.net The resulting complexes can often be isolated as colored crystalline solids. researchgate.net

Characterization of Schiff Base Metal Complexes

The characterization of these complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Technique Information Obtained Representative Findings for Analogous Complexes
Infrared (IR) Spectroscopy Identifies the coordination sites of the ligand to the metal ion.A shift in the C=N (azomethine) stretching frequency to a lower wavenumber upon complexation indicates the involvement of the imine nitrogen in coordination. The disappearance of the broad ν(OH) band of the carboxylic acid and the appearance of asymmetric and symmetric ν(COO⁻) stretches suggest coordination through the carboxylate group. primescholars.com
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and helps to infer the geometry around the metal center.The electronic spectra of the complexes show bands corresponding to ligand-to-metal charge transfer and d-d transitions. The positions of these bands can be indicative of an octahedral, tetrahedral, or square planar geometry. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the structure of the ligand and its changes upon complexation.In ¹H NMR spectra, the disappearance of the carboxylic acid proton signal and shifts in the signals of protons adjacent to the coordination sites confirm complex formation. nih.gov
Molar Conductance Measurements Determines the electrolytic nature of the complexes.Low molar conductance values typically suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion. researchgate.net
Magnetic Susceptibility Helps to determine the geometry and the oxidation state of the central metal ion.The measured magnetic moment can distinguish between high-spin and low-spin complexes and provide evidence for a specific coordination environment. researchgate.net

This table presents generalized data based on the characterization of Schiff base complexes of other amino acids due to the lack of specific data for this compound derivatives.

Glycoconjugates and Deoxy Sugar Analogues

Glycoconjugates are molecules in which a carbohydrate is covalently linked to a non-carbohydrate moiety, such as a protein, peptide, or lipid. nih.gov Deoxy sugars are carbohydrates that have had a hydroxyl group replaced by a hydrogen atom. wikipedia.org The synthesis of such derivatives using this compound would involve established bioconjugation and carbohydrate chemistry techniques.

Synthesis of Glycoconjugates

The formation of a glycoconjugate with this compound would likely proceed through the formation of an amide bond between its carboxylic acid group and an amino-functionalized sugar. nih.gov This is a common strategy for linking amino acids to carbohydrates. The synthesis would typically involve:

Activation of the Carboxylic Acid: The carboxylic acid group of this compound would be activated to facilitate amide bond formation. This can be achieved using standard peptide coupling reagents.

Coupling with an Amino Sugar: The activated acid would then be reacted with a sugar molecule that has a free amino group, such as glucosamine (B1671600) or galactosamine. nih.gov The amino group of the sugar acts as a nucleophile, attacking the activated carboxyl group to form a stable amide linkage.

Alternatively, if the amino group of this compound were deprotected, it could be coupled to a sugar molecule containing a carboxylic acid group. nih.gov

Synthesis of Deoxy Sugar Analogues

The synthesis of deoxy sugar analogues is a significant area of carbohydrate chemistry, often aimed at creating modified carbohydrates with unique biological properties. mdpi.com While there is no specific literature on the synthesis of deoxy sugar analogues directly from this compound, one could envision its use as a building block. For example, it could be incorporated into a larger molecule that includes a deoxy sugar moiety.

The synthesis of deoxy sugars themselves often starts from readily available monosaccharides and involves multiple steps of protection, deoxygenation, and deprotection. mdpi.comchemrxiv.org An expedient methodology has been reported for accessing azide-containing analogues of various unusual deoxy amino L-sugars starting from L-rhamnose and L-fucose. nih.gov

Characterization of Glycoconjugates and Deoxy Sugar Analogues

The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques.

Technique Information Obtained Representative Findings for Analogous Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the stereochemistry of the glycosidic linkage and the site of conjugation.1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals and to confirm the covalent linkage between the amino acid and the sugar moiety.
Mass Spectrometry (MS) Determines the molecular weight of the synthesized compound and can provide information about its structure through fragmentation analysis.Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to confirm the mass of the glycoconjugate or deoxy sugar analogue.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups.The presence of amide bands (Amide I and Amide II) would confirm the formation of the amide linkage in a glycoconjugate.

This table presents generalized data based on the characterization of glycoconjugates and deoxy sugar analogues of other amino acids and related molecules due to the lack of specific data for this compound derivatives.

Biological Activities and Mechanistic Investigations Non Clinical Focus

Antioxidant Potential and Related Cellular Pathways

Modulation of Oxidative Stress Responses

At present, the scientific community has not published research that would allow for a detailed and accurate discussion of the biological activities of 3-Acetamido-3-methylbutanoic acid.

Role in Cellular Signaling Pathways

Involvement in Nitric Oxide Signaling via S-nitrosomercapto Derivatives

While direct experimental studies on the role of this compound in nitric oxide (NO) signaling are not extensively documented, the chemical nature of its potential derivatives suggests a plausible involvement. A key mechanism in NO signaling is S-nitrosylation, a reversible post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue in a protein, forming an S-nitrosothiol (SNO). ucm.esucm.es This process is a crucial way that NO exerts its biological effects, acting as a short-range signaling mechanism. ucm.esucm.es

For this compound to participate in this pathway, it would first need to be present in a form containing a thiol (mercapto) group. A related compound, 2-Acetamido-3-mercapto-3-methylbutanoic acid, possesses such a group. If a mercapto-derivative of this compound were to exist endogenously or be synthesized, it could potentially be a substrate for S-nitrosylation. The resulting S-nitrosomercapto derivative could then act as a carrier and donor of NO, influencing a variety of cellular processes.

The formation of S-nitrosothiols is not solely dependent on enzymatic activity and can occur through various non-enzymatic mechanisms. ucm.es The stability and reactivity of these S-nitrosomercapto derivatives would be critical in determining their specific signaling functions. A growing body of evidence indicates that eNOS-derived NO can S-nitrosylate a range of specific proteins, thereby affecting cellular functions like inflammation, apoptosis, and cell growth. yale.edu

Table 1: Key Concepts in S-Nitrosylation-Mediated Nitric Oxide Signaling

TermDescriptionRelevance to Potential Derivatives
Nitric Oxide (NO) A gaseous signaling molecule involved in diverse physiological processes. nih.govThe primary signaling molecule that would react with a mercapto-derivative.
S-Nitrosylation The covalent attachment of a nitroso group to a cysteine thiol. ucm.esucm.esThe core chemical reaction for the formation of a signaling-active derivative.
S-Nitrosothiol (SNO) The product of S-nitrosylation, which can act as an NO donor. ucm.esThe potential functional form of a mercapto-derivative of this compound.
eNOS Endothelial Nitric Oxide Synthase, an enzyme that produces NO. yale.eduA potential source of NO for the S-nitrosylation reaction.

Contributions to Respiratory Control Mechanisms via Related Compounds

Direct research linking this compound to respiratory control is scarce. However, the biological activities of structurally related N-acetylated amino acids, such as N-acetylcysteine (NAC), provide a basis for potential, yet unproven, contributions. healthline.com NAC is known to have significant effects on respiratory conditions, primarily through its mucolytic and antioxidant properties. healthline.com

N-acetylated amino acids can influence the inflammatory processes within the respiratory system. For instance, exposure of bronchial epithelial cells to oxidants can impair the function of arylamine N-acetyltransferases (NAT), enzymes involved in the biotransformation of various compounds. nih.gov This suggests that N-acetylated compounds could play a role in modulating cellular responses to oxidative stress in the lungs. nih.gov Furthermore, studies on other N-acetylated compounds, like N-acetylneuraminic acid, have shown a preventative effect on inflammatory changes in the respiratory tract in animal models of bronchitis. nih.gov

Given that this compound is an N-acetylated amino acid derivative, it is conceivable that it could exhibit similar modulatory effects on respiratory control mechanisms, particularly in the context of inflammation and oxidative stress. However, without direct experimental evidence, this remains a topic for future investigation.

General Biological Relevance as Amino Acid Derivative Building Blocks

While the direct use of this compound as a building block in complex molecule synthesis is not widely reported, its structural features as a β-acetamido acid make it a potentially valuable synthetic intermediate. β-Acetamido ketones, for example, are recognized as versatile intermediates in the synthesis of various biologically important compounds. nih.gov

The synthesis of complex peptides and other organic molecules often relies on the use of modified amino acids as building blocks to introduce specific functionalities or structural constraints. byu.educapes.gov.br The acetamido group can influence the chemical properties and biological stability of a molecule. The Dakin-West reaction, a classic method for synthesizing acetamido ketones from amino acids, highlights the utility of the acetamido moiety in synthetic organic chemistry. nih.gov

The general class of β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The synthesis of various β-acetamido ketones has been achieved through one-pot condensation reactions, demonstrating the feasibility of incorporating such structures into larger molecules. nih.gov Therefore, this compound represents a potential building block for the synthesis of novel peptides, peptidomimetics, and other bioactive compounds.

Metabolic and Biosynthetic Pathways

Endogenous Occurrence and Metabolite Status (e.g., N-Acetylvaline in the Human Metabolome)

N-acetylated amino acids are a known class of metabolites found in biological systems, including the human body. acs.org These compounds can be formed through the enzymatic N-acetylation of free amino acids or as degradation products of N-terminally acetylated proteins. wikipedia.org For instance, N-Acetylvaline, the N-acetylated form of the branched-chain amino acid valine, is a recognized component of the human metabolome. biosynth.com N-acetylated amino acids can play roles in detoxification and have been identified as potential biomarkers in certain metabolic conditions. acs.orgsigmaaldrich.com The presence of N-acetylated derivatives of all common amino acids has been identified in biological systems. acs.org

While the direct endogenous occurrence of 3-Acetamido-3-methylbutanoic acid is not prominently documented in major human metabolome databases, its precursor, 3-amino-3-methylbutanoic acid (also known as β-valine), is known as a chemical compound. biosynth.comsigmaaldrich.comcymitquimica.com The existence of enzymatic pathways capable of producing N-acetylated amino acids suggests a potential, if not yet widely detected, route for the formation of this compound in biological systems.

Catabolism of Branched-Chain Amino Acids: Leucine (B10760876) Degradation Pathways

The carbon skeleton of this compound is identical to that of the branched-chain amino acid leucine, suggesting its metabolic origin is tied to leucine's catabolic pathways. The degradation of leucine occurs primarily in skeletal muscle and involves several key enzymatic steps. youtube.comyoutube.com

The initial and reversible step in leucine catabolism is its transamination to its corresponding α-keto acid, α-ketoisocaproate (KICA), also known as 4-methyl-2-oxopentanoate. nih.govnih.gov This reaction is catalyzed by branched-chain aminotransferases (BCATs), which are present in both cytosolic and mitochondrial forms. nih.gov The α-amino group from leucine is transferred to α-ketoglutarate, yielding glutamate. nih.gov

KICA stands at a critical metabolic crossroads. The primary fate of KICA is irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which converts it to isovaleryl-CoA. nih.gov

Following its formation from KICA, isovaleryl-CoA enters a series of reactions resembling fatty acid β-oxidation, ultimately yielding acetyl-CoA and acetoacetate. youtube.comnih.gov Isovaleryl-CoA is an intermediate in the primary leucine degradation pathway. nih.gov

An alternative pathway for the metabolism of KICA involves its conversion to α-hydroxy-isocaproate (HICA). From HICA, a proposed pathway leads to the formation of 3-methylbutanoic acid (isovaleric acid). researchgate.net This molecule, 3-methylbutanoic acid, represents the foundational carbon backbone of this compound, lacking only the amino and subsequent acetyl groups at the C-3 position. nih.govresearchgate.net

Table 1: Key Enzymes and Metabolites in Leucine Catabolism

Starting Metabolite Enzyme Product Pathway Step
L-Leucine Branched-Chain Aminotransferase (BCAT) α-Ketoisocaproate (KICA) Initial transamination nih.gov
α-Ketoisocaproate (KICA) Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Isovaleryl-CoA Oxidative decarboxylation nih.gov
Isovaleryl-CoA Isovaleryl-CoA Dehydrogenase 3-Methylcrotonyl-CoA Leucine degradation youtube.com
α-Ketoisocaproate (KICA) (Various reductases) α-Hydroxy-isocaproate (HICA) Alternative reduction pathway researchgate.net
α-Hydroxy-isocaproate (HICA) (Proposed enzymes) 3-Methylbutanoic acid Putative conversion pathway researchgate.net

Enzymatic Biotransformations and Associated Enzymes

The synthesis of this compound from a leucine-derived precursor would require a specific sequence of enzymatic reactions to introduce the amino group at the β-position and subsequently acetylate it.

The final step in the proposed biosynthesis of this compound is the N-acetylation of its precursor, 3-amino-3-methylbutanoic acid. This reaction is catalyzed by a class of enzymes known as N-acetyltransferases (NATs). nih.govwikipedia.org These enzymes facilitate the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the amino group of a substrate. creative-proteomics.com

N-terminal acetylation is one of the most common protein modifications in eukaryotes, carried out by various NAT enzymes (NatA, NatB, NatC, etc.), each with specific substrate preferences based on the N-terminal amino acid sequence of a protein. nih.govwikipedia.org In addition to proteins, NATs can also acetylate small molecules, including amino acids and drugs, playing a role in metabolism and detoxification. science.gov The activity of these enzymes is dependent on the cellular availability of acetyl-CoA. frontiersin.org It is plausible that an N-acetyltransferase with specificity for β-amino acids could catalyze the formation of this compound.

The formation of the 3-amino-3-methylbutanoic acid precursor from the intermediates of leucine catabolism would likely involve isomerases and transaminases.

Isomerases : These enzymes catalyze the structural rearrangement of molecules. wikipedia.orgcreative-enzymes.com An isomerase, such as an amino acid racemase or mutase, could theoretically be involved in converting an α-amino acid structure to a β-amino acid structure by shifting the position of the amino group from the α-carbon to the β-carbon. nih.govbyjus.com For example, chorismate mutase catalyzes an intramolecular rearrangement, showcasing the ability of isomerases to facilitate complex structural changes. wikipedia.org

Transaminases : A more likely route for the formation of β-amino acids is through the action of ω-transaminases (ω-TAs). nih.gov These enzymes catalyze the transfer of an amino group from an amino donor to the keto group of a β-keto acid. researchgate.netnih.gov In the context of 3-amino-3-methylbutanoic acid synthesis, a hypothetical β-keto acid precursor (3-methyl-3-oxobutanoic acid) could be aminated by a specific ω-TA to yield the desired β-amino acid. acs.org

Transacetylases : As mentioned previously (Section 6.3.1), transacetylases, or N-acetyltransferases, are crucial for the final step. The biosynthesis of other N-acetylated compounds, such as N-acetylglucosamine, involves biotransformation steps that rely on specific enzymes to add the acetyl group. nih.gov The synthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose, for example, explicitly involves a transacetylase as one of the final enzymatic steps in its biosynthetic cascade.

Table 2: Putative Enzymatic Steps in this compound Biosynthesis

Enzyme Class Proposed Function Substrate (Example) Product (Example)
Isomerase Rearrangement of amino group position α-amino acid β-amino acid
Transaminase (ω-TA) Amination of a β-keto acid β-keto acid β-amino acid nih.govresearchgate.net
N-Acetyltransferase (NAT) / Transacetylase Acetylation of the β-amino group 3-amino-3-methylbutanoic acid + Acetyl-CoA This compound + CoA nih.gov

Microbial Metabolism and Contribution to Volatile Compound Formation

There is currently no scientific literature available that describes the microbial metabolism of this compound. Consequently, its role, if any, in the formation of volatile compounds by microorganisms is unknown. Research into the microbial degradation of structurally related compounds does not provide a scientifically sound basis for speculating on the metabolic fate of this specific molecule.

Metabolic Interconnections with Broader Biochemical Pathways (e.g., Butanoate Metabolism, Glutamine Metabolism)

Similarly, no documented evidence exists to connect the metabolism of this compound with established biochemical pathways such as butanoate metabolism or glutamine metabolism. Without experimental data, any suggested links would be purely hypothetical and would not meet the standards of a scientifically rigorous article.

Advanced Analytical and Detection Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of 3-Acetamido-3-methylbutanoic acid. The choice between liquid and gas chromatography typically depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile organic compounds like this compound. It is particularly valuable for assessing the purity of synthesized batches and for real-time monitoring of its formation or consumption in chemical reactions.

The most common approach for analyzing organic acids is reversed-phase HPLC. shimadzu.com In this method, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. For acidic compounds, the pH of the mobile phase is a critical parameter. It is often acidified, for instance with phosphoric acid or trifluoroacetic acid, to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape. longdom.orgresearchgate.net

Detection is commonly achieved using a UV detector, as the amide bond in this compound exhibits absorbance in the low UV range, typically around 210 nm. longdom.org By injecting standards of known concentration, a calibration curve can be generated to quantify the amount of the compound in a sample. For reaction monitoring, small aliquots can be withdrawn from the reaction vessel at different time points, and the change in the peak area of the compound can be used to track the reaction's progress.

Interactive Table 1: Typical HPLC Parameters for this compound Analysis

ParameterValue/ConditionDescription
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)The stationary phase that separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterA gradient elution, starting with a higher aqueous percentage, is often used. longdom.org
Flow Rate 0.6 - 1.0 mL/minThe speed at which the mobile phase passes through the column.
Column Temperature 25 - 40 °CControlled temperature ensures reproducible retention times. longdom.org
Injection Volume 5 - 20 µLThe amount of sample introduced into the HPLC system.
Detection UV Absorbance at 210 nmWavelength used to detect and quantify the compound. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites in complex biological samples. nih.govnih.gov However, this compound, being a polar and non-volatile compound containing both carboxylic acid and amide functional groups, cannot be directly analyzed by GC. It requires a chemical derivatization step to increase its volatility and thermal stability. nih.gov

The most common derivatization method is silylation, which involves reacting the compound with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process replaces the acidic protons on the carboxylic acid and amide groups with nonpolar trimethylsilyl (B98337) (TMS) groups, making the resulting derivative amenable to GC analysis.

Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which ionizes them (typically via electron impact) and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint. By comparing this spectrum to established spectral libraries, the compound can be identified. illinois.edu This approach allows for the detection of this compound as a potential metabolite in fluids like urine or plasma. nih.gov

Interactive Table 2: General GC-MS Method for Metabolite Profiling of Derivatized Acids

ParameterValue/ConditionDescription
Derivatization Silylation with MSTFA or BSTFAA necessary step to make the analyte volatile for GC analysis. nih.gov
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)A common, nonpolar column suitable for a wide range of metabolites.
Carrier Gas HeliumThe inert gas that carries the sample through the column.
Injection Mode Splitless or SplitThe method of introducing the sample onto the column.
Oven Program Temperature gradient (e.g., 50°C to 300°C)A programmed temperature ramp ensures separation of compounds with different boiling points. nih.gov
MS Ionization Electron Impact (EI) at 70 eVThe standard method for generating reproducible mass spectra for library matching. asianpubs.org
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio. nih.gov
Detection Mode Full Scan (e.g., m/z 40-600)Scans a wide range of masses to identify unknown compounds.

Spectrophotometric Methods for Reaction Kinetics and Product Analysis

UV-Visible spectrophotometry is a fundamental analytical technique that can be applied to study reaction kinetics and quantify product formation, provided that a reactant or product absorbs light in the UV-Vis range. This compound possesses an amide functional group, which acts as a chromophore and absorbs UV light at wavelengths around 200-220 nm.

This property can be exploited to monitor reactions. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. If a reaction produces or consumes this compound, the reaction's progress can be followed by measuring the change in UV absorbance at the wavelength of maximum absorption (λmax) over time.

For instance, in a synthesis reaction, the concentration of the product, this compound, can be determined by taking samples at regular intervals and measuring their absorbance. This data allows for the calculation of the reaction rate and yield. While HPLC offers greater specificity by physically separating the compound before detection, spectrophotometry provides a simpler, faster, and continuous method for kinetic analysis when interfering substances that absorb at the same wavelength are not present.

Computational and Theoretical Studies in Chemical Biology

Chemoinformatics and Bioinformatics Approaches for Pathway Prediction

Predicting the metabolic fate of a compound is crucial for understanding its biological activity and potential applications. Chemoinformatics and bioinformatics tools provide powerful means to hypothesize metabolic pathways, even for novel or non-canonical molecules like β-amino acids.

Reverse Pathway Engineering (RPE) is a computational strategy that starts with a target molecule and works backward to identify potential biosynthetic routes from known metabolic precursors. This approach combines principles of chemoinformatics and bioinformatics to propose enzymatic reactions and pathways that could lead to the synthesis of the compound of interest within a biological system.

For a molecule like 3-Acetamido-3-methylbutanoic acid, an RPE approach would begin by identifying its core structure, a β-amino acid, and then querying databases of enzymatic reactions to find transformations that could form its specific structure. For example, RPE might predict that the synthesis of 3-methylbutanoic acid, a structurally related compound, could occur via the oxidation of 3-methylbutanal or through the oxidative decarboxylation of alpha-keto isocaproate researchgate.net. While specific pathways for this compound are not detailed in the literature, the principles of RPE allow for the logical construction of plausible synthetic routes. The process leverages knowledge of existing metabolic networks and enzyme capabilities to fill gaps in our understanding of how novel compounds are metabolized researchgate.netnih.gov.

The general framework for RPE involves:

Target Compound Definition : The chemical structure of this compound is the endpoint.

Retrosynthetic Analysis : The molecule is broken down into simpler precursors based on known or plausible biochemical reactions. This could involve identifying potential enzymatic steps like amination, acetylation, and carbon chain modifications.

Pathway Search : Algorithms search metabolic databases (like KEGG) to connect these precursors back to central metabolism, identifying known enzymes that could catalyze each step researchgate.net.

Genomic Validation : The predicted pathway can be cross-referenced with the genome of a specific organism to see if it possesses the genes encoding the necessary enzymes.

A related concept, the reverse β-oxidation (rBOX) pathway, demonstrates how synthetic biology can engineer modular and efficient pathways for producing chemicals. The rBOX pathway uses a core set of four enzymes for the iterative elongation of carbon chains, offering a highly efficient, ATP-independent route to various molecules nih.gov. This type of engineered pathway highlights the potential for creating novel biosynthetic routes for compounds like β-amino acids.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a ligand (like this compound or its derivatives) might bind to the active site of a protein or receptor. These methods are essential for hypothesizing the mechanism of action of a biologically active compound and for guiding the design of new drugs.

Given that β-amino acids are known to be incorporated into peptides to modulate their structure and biological activity, it is plausible that this compound could interact with various protein targets acs.org. Docking simulations can provide valuable insights into these potential interactions. The process involves:

Receptor Preparation : A 3D structure of the target protein is obtained, often from crystallographic data in the Protein Data Bank (PDB).

Ligand Preparation : A 3D model of the ligand is generated and its conformational flexibility is defined.

Docking Calculation : A program, such as AutoDock Vina, systematically places the ligand in the binding site of the receptor in various orientations and conformations, scoring each pose based on factors like electrostatic and van der Waals interactions researchgate.netmdpi.commdpi.com.

The output is a ranked list of binding poses, with associated binding energy scores that estimate the affinity of the ligand for the receptor mdpi.commdpi.com. For example, in studies of other compounds, docking simulations have successfully identified key amino acid residues crucial for binding, such as ASP23, GLU22, and PHE19 in the beta-amyloid peptide researchgate.net. These interactions are often stabilized by hydrogen bonds and hydrophobic interactions mdpi.com. While specific docking studies on this compound are not prominent, the methodology is broadly applied to understand how small molecules, including amino acid derivatives, interact with biological macromolecules nih.govresearchgate.net.

Table 1: Key Terminology in Molecular Modeling

Term Definition Relevance
Ligand The small molecule (e.g., this compound) that binds to a receptor. The subject of the simulation, whose binding affinity is being tested.
Receptor The biological macromolecule (usually a protein) to which the ligand binds. The target whose biological function may be modulated by the ligand.
Binding Site The specific region on the receptor where the ligand binds. The focus of the docking simulation.
Docking Score A numerical value that estimates the binding affinity between the ligand and receptor. Used to rank and compare different ligands or binding poses.
Molecular Dynamics A simulation technique that models the movement of atoms and molecules over time. Used to assess the stability of the predicted ligand-receptor complex. researchgate.net

Structure-Activity Relationship (SAR) Derivations for Designed Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. By synthesizing and testing a series of related compounds (analogs or derivatives), researchers can identify which chemical groups (pharmacophores) are essential for activity and which can be modified to improve properties like potency or selectivity.

For this compound, SAR studies would involve creating derivatives by modifying specific parts of the molecule, such as:

The acetamido group.

The carboxylic acid group (e.g., converting it to an ester or amide).

The methyl groups on the carbon backbone.

These derivatives would then be tested in biological assays. The resulting data, which links specific structural changes to changes in activity, allows for the derivation of an SAR model. For instance, studies on other complex molecules have shown that adding specific N-benzyl groups or modifying an ester function can be essential for enhancing antiproliferative activity against cancer cell lines mdpi.com. The analysis of how these changes influence activity helps in the rational design of more effective compounds mdpi.commdpi.com.

While comprehensive SAR studies for this compound itself are not extensively published, the principles are widely applied to similar molecules. For example, research on flavanone derivatives confirmed their structures using various spectroscopic methods and then evaluated their biological activities to establish SAR mdpi.com. Similarly, the synthesis and testing of various β-amino acid derivatives have been crucial in developing peptides with improved metabolic stability and target selectivity illinois.edu.

Q & A

Q. What are the optimal synthetic routes for 3-Acetamido-3-methylbutanoic acid, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, such as amidation of 3-methylbutanoic acid derivatives or functional group interconversion. Key steps include:

  • Amidation: Reacting 3-methylbutanoic acid with acetamide precursors using coupling agents like EDC/NHS (commonly used in peptide synthesis) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate the product.
  • Purity Validation: Analytical techniques such as HPLC (C18 column, UV detection at 210–220 nm) and ¹H/¹³C NMR (to confirm acetamido and methyl group positions) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H NMR (δ ~2.0 ppm for acetamido methyl groups; δ ~1.2 ppm for branched methyl) and ¹³C NMR (carbonyl signals at ~170 ppm) .
    • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ or [M–H]⁻) and fragmentation patterns.
  • Crystallography: Single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical assignment .

Q. How can preliminary bioactivity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against target enzymes (e.g., proteases or oxidoreductases) using fluorometric or colorimetric substrates.
    • Cytotoxicity: MTT assays on cell lines (e.g., HEK293 or HeLa) to assess biocompatibility .
  • Comparative Analysis: Benchmark activity against structurally similar compounds (e.g., N-trifluoroacetyl derivatives) to identify structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Validation:
    • Reproduce experiments under standardized conditions (pH, temperature, buffer composition).
    • Use orthogonal methods (e.g., surface plasmon resonance [SPR] vs. isothermal titration calorimetry [ITC]) to confirm binding affinities .
  • Structural Modifications: Synthesize analogs (e.g., varying acetamido substituents) to isolate contributing functional groups .

Q. What strategies are recommended for studying the stability and degradation pathways of this compound?

Methodological Answer:

  • Forced Degradation Studies:
    • pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
    • Thermal Stability: Heat at 40–80°C and analyze using TGA (thermogravimetric analysis) or DSC (differential scanning calorimetry).
  • Metabolite Identification: Use LC-MS/MS to characterize degradation products under simulated physiological conditions .

Q. How can molecular docking and dynamics simulations enhance understanding of its biological interactions?

Methodological Answer:

  • Target Selection: Prioritize proteins with known roles in diseases (e.g., inflammatory enzymes like COX-2 or kinases).
  • Docking Workflow:
    • Prepare ligand (this compound) and receptor structures using AutoDock Vina or Schrödinger Suite.
    • Validate docking poses with molecular dynamics (MD) simulations (GROMACS or AMBER) to assess binding stability .
  • Experimental Correlation: Validate computational predictions with SPR or ITC binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.